molecular formula C16H22Cl2N6O2S2 B14747903 6,6'-(Ethane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine)

6,6'-(Ethane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine)

Cat. No.: B14747903
M. Wt: 465.4 g/mol
InChI Key: UMMYRRGGFDZNLY-UHFFFAOYSA-N
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Description

6,6’-(Ethane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine) is a complex organic compound characterized by its unique structure, which includes pyrimidine rings, chloro groups, and propylthio substituents

Preparation Methods

The synthesis of 6,6’-(Ethane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine) typically involves multiple steps. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of chloro and propylthio groups. The final step involves the coupling of two pyrimidine units via an ethane-1,2-diylbis(oxy) linker. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The propylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro groups can be reduced to corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro groups can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6,6’-(Ethane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethane-1,2-diylbis(oxy) linker allows for flexible binding to multiple sites, enhancing its efficacy. The chloro and propylthio groups contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds include those with pyrimidine cores and various substituents, such as:

  • 6,6’-(Methane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine)
  • 6,6’-(Propane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine) These compounds share structural similarities but differ in the length and nature of the linker, which can affect their chemical properties and applications. The unique ethane-1,2-diylbis(oxy) linker in 6,6’-(Ethane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine) provides distinct advantages in terms of flexibility and binding efficiency.

Properties

Molecular Formula

C16H22Cl2N6O2S2

Molecular Weight

465.4 g/mol

IUPAC Name

4-[2-(5-amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)oxyethoxy]-6-chloro-2-propylsulfanylpyrimidin-5-amine

InChI

InChI=1S/C16H22Cl2N6O2S2/c1-3-7-27-15-21-11(17)9(19)13(23-15)25-5-6-26-14-10(20)12(18)22-16(24-14)28-8-4-2/h3-8,19-20H2,1-2H3

InChI Key

UMMYRRGGFDZNLY-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=C(C(=N1)Cl)N)OCCOC2=C(C(=NC(=N2)SCCC)Cl)N

Origin of Product

United States

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